molecular formula C24H25ClN2O4 B2608995 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one CAS No. 849917-60-8

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2608995
CAS No.: 849917-60-8
M. Wt: 440.92
InChI Key: OQCIAHQTUJRQPS-UHFFFAOYSA-N
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Description

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the chlorinated chromen-2-one reacts with piperazine in the presence of a base like potassium carbonate.

    Addition of the Benzo[d][1,3]dioxol-5-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with benzo[d][1,3]dioxol-5-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol-5-ylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the chromen-2-one core, converting it to a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the chromen-2-one core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticonvulsant and antidepressant agent. Studies have shown that derivatives of this compound exhibit significant activity in animal models of epilepsy and depression .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromen-2-one core.

Mechanism of Action

The mechanism of action of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzo[d][1,3]dioxol-5-ylmethyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in central nervous system disorders.

Comparison with Similar Compounds

Similar Compounds

    4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Shares the piperazine and benzo[d][1,3]dioxol-5-ylmethyl moieties but lacks the chromen-2-one core.

    6-chloro-5,7-dimethyl-2H-chromen-2-one: Contains the chromen-2-one core but lacks the piperazine and benzo[d][1,3]dioxol-5-ylmethyl groups.

Uniqueness

The uniqueness of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one lies in its combined structural features, which confer distinct pharmacological properties. The presence of the benzo[d][1,3]dioxol-5-ylmethyl group enhances its lipophilicity, while the piperazine ring allows for versatile interactions with biological targets. The chromen-2-one core contributes to its stability and potential fluorescence properties.

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chloro-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-15-9-21-23(16(2)24(15)25)18(11-22(28)31-21)13-27-7-5-26(6-8-27)12-17-3-4-19-20(10-17)30-14-29-19/h3-4,9-11H,5-8,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCIAHQTUJRQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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